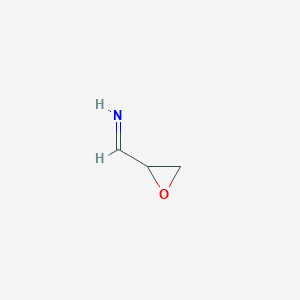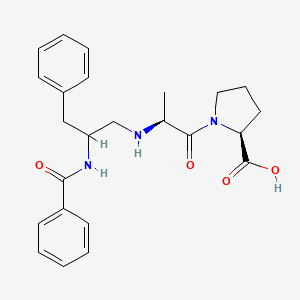![molecular formula C21H27N B14424315 Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- CAS No. 81490-58-6](/img/structure/B14424315.png)
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- is a complex organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge. This particular compound features a naphthalene ring attached to a cyclohexyl group, which is further connected to the piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- typically involves multiple steps, starting with the preparation of the cyclohexyl and naphthalenyl intermediates. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine . The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable electrophile. The final step involves coupling the naphthalenyl group to the cyclohexylpiperidine intermediate under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Safety measures and environmental considerations are crucial in industrial settings to manage the use of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted piperidines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. It can act as an antagonist or agonist at various receptors, influencing cellular signaling pathways. For example, it may interact with the NMDA (N-methyl-D-aspartate) receptor, leading to the modulation of neurotransmitter release and reuptake . The compound’s effects on signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt are also of interest in cancer research .
類似化合物との比較
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing five methylene bridges and one amine bridge.
Cyclohexylpiperidine: Similar to Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- but lacks the naphthalenyl group.
Naphthylpiperidine: Contains a naphthalene ring attached to the piperidine ring without the cyclohexyl group.
Uniqueness
Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]- is unique due to the presence of both the naphthalenyl and cyclohexyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
特性
CAS番号 |
81490-58-6 |
|---|---|
分子式 |
C21H27N |
分子量 |
293.4 g/mol |
IUPAC名 |
1-(1-naphthalen-2-ylcyclohexyl)piperidine |
InChI |
InChI=1S/C21H27N/c1-5-13-21(14-6-1,22-15-7-2-8-16-22)20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2 |
InChIキー |
PGMJLKNHMKMIJT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


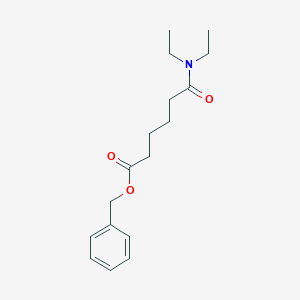
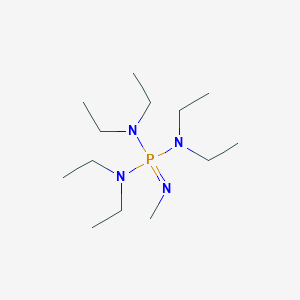
![Lithium, [(triphenylphosphoranylidene)methyl]-](/img/structure/B14424237.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)


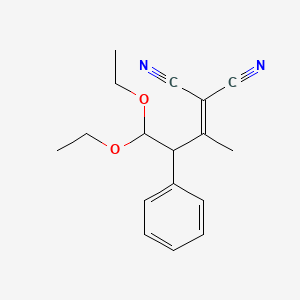
![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![6-Bromo-2-(4-methoxyphenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14424274.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
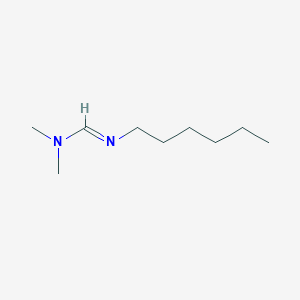
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)
